molecular formula C11H12N4O2S B2598445 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482646-80-0

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2598445
CAS No.: 482646-80-0
M. Wt: 264.3
InChI Key: LIAYJFNGYZKIMA-UHFFFAOYSA-N
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Description

2-{[5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-hydroxyphenyl substituent at the 5-position of the triazole ring and a methyl group at the 4-position. The sulfanylacetamide moiety is a common pharmacophore in medicinal chemistry, often associated with diverse biological activities such as antiviral, anti-inflammatory, and enzyme inhibition properties .

Properties

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(7-2-4-8(16)5-3-7)13-14-11(15)18-6-9(12)17/h2-5,16H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAYJFNGYZKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the triazole ring. The final step involves the reaction of the triazole derivative with chloroacetamide under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

These groups may reduce solubility compared to the target compound’s hydroxyl group.

Hydroxyphenyl vs. Methylphenyl : The hydroxyl group in the target compound increases hydrogen-bonding capacity, which could enhance solubility and target affinity compared to methyl-substituted analogs (e.g., ).

Bulkier Substituents (e.g., Adamantane): Adamantane derivatives () exhibit nonlinear optical (NLO) properties due to extended π-conjugation, a feature absent in smaller substituents like hydroxyphenyl.

Physicochemical Properties

  • Solubility: Hydroxyphenyl derivatives are expected to have higher aqueous solubility than chlorophenyl or methylphenyl analogs due to hydrogen-bond donor capacity.
  • Molecular Weight : The target compound (MW ≈ 293) falls within the ideal range for oral bioavailability (<500 Da), similar to furan-2-yl derivatives (MW ≈ 280) .
  • Thermal Stability: Crystalline analogs (e.g., monoclinic and orthorhombic forms in ) show melting points >450 K, suggesting robust stability. The hydroxyl group may lower the melting point slightly due to increased polarity.

Biological Activity

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O3S, with a molar mass of 315.35 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H13N3O3S
Molar Mass315.35 g/mol
Density1.41 g/cm³
Boiling Point597.4 °C (predicted)
pKa7.63 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrase : Recent studies have shown that derivatives of triazole compounds exhibit significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This suggests a potential role in cancer therapy due to CA IX's involvement in tumorigenesis and metastasis .
  • Antimicrobial Activity : The compound has demonstrated notable antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
  • Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by a significant increase in annexin V-FITC positive cells . This apoptotic effect may be linked to the compound's ability to disrupt cellular homeostasis.

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

Study on Anticancer Activity

A study investigated the effects of the compound on MDA-MB-231 breast cancer cells. The results showed that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited substantial inhibition rates against both S. aureus and K. pneumoniae at concentrations as low as 50 µg/mL .

Q & A

Q. What are the key synthetic strategies for preparing 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Cyclization of thiosemicarbazide intermediates under reflux with reagents like hydrazine or acyl hydrazides.

Sulfanyl Acetamide Coupling : Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

Optimization : Critical parameters include temperature (80–120°C), solvent choice (DMF or acetonitrile), and pH control to minimize side reactions. Catalysts like pyridine or zeolites may enhance yield .

Q. How is the structural integrity of this compound verified?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and bond connectivity (e.g., hydroxyphenyl protons at δ 6.8–7.2 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂N₄O₂S: 265.0765) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzymatic Inhibition : Kinase or protease inhibition assays (e.g., HIV-1 protease) using fluorogenic substrates .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

  • Methodological Answer :
  • Combinatorial Libraries : Synthesize analogs with varying substituents (e.g., halogens, methoxy, or alkyl groups) at the hydroxyphenyl or triazole positions .
  • Biological Profiling : Compare IC₅₀/MIC values across analogs to identify critical substituents (e.g., 4-hydroxyphenyl vs. 4-chlorophenyl derivatives) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify variables (e.g., assay protocols, cell lines) causing discrepancies .
  • Controlled Replication : Standardize assay conditions (e.g., pH, serum concentration) to isolate substituent-specific effects .
  • In Silico SAR : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How to investigate the mechanism of action against specific enzymes or receptors?

  • Methodological Answer :
  • Enzymatic Assays : Measure kinetic parameters (Km, Vmax) for target enzymes (e.g., dihydrofolate reductase) pre/post compound incubation .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified protein targets .
  • Cellular Pathway Analysis : RNA-seq or Western blotting to track downstream signaling (e.g., apoptosis markers like caspase-3) .

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